Cas no 2227815-51-0 ((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)

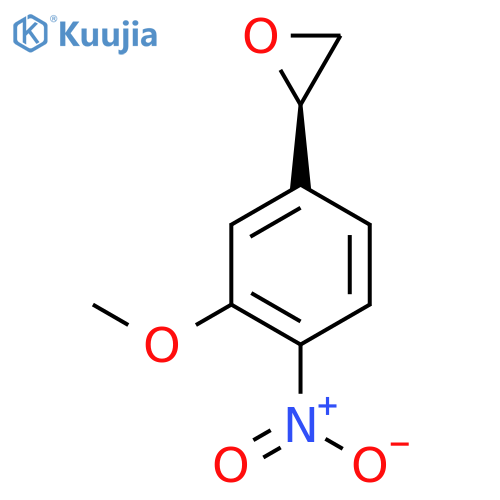

2227815-51-0 structure

商品名:(2R)-2-(3-methoxy-4-nitrophenyl)oxirane

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(3-methoxy-4-nitrophenyl)oxirane

- EN300-1760949

- 2227815-51-0

-

- インチ: 1S/C9H9NO4/c1-13-8-4-6(9-5-14-9)2-3-7(8)10(11)12/h2-4,9H,5H2,1H3/t9-/m0/s1

- InChIKey: QSMFVPJBBBHLDP-VIFPVBQESA-N

- ほほえんだ: O1C[C@H]1C1C=CC(=C(C=1)OC)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 195.05315777g/mol

- どういたいしつりょう: 195.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 67.6Ų

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1760949-5.0g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1760949-0.05g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1760949-0.1g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1760949-0.5g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1760949-1.0g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1760949-10.0g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1760949-0.25g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1760949-5g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1760949-1g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1760949-2.5g |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane |

2227815-51-0 | 2.5g |

$3025.0 | 2023-09-20 |

(2R)-2-(3-methoxy-4-nitrophenyl)oxirane 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2227815-51-0 ((2R)-2-(3-methoxy-4-nitrophenyl)oxirane) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬